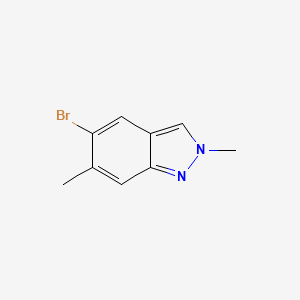

5-Bromo-2,6-dimethyl-2H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,6-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-9-7(4-8(6)10)5-12(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQQOUJQUKPYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(C=C2C=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657252 | |

| Record name | 5-Bromo-2,6-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-90-6 | |

| Record name | 5-Bromo-2,6-dimethyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,6-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,6-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 5-Bromo-2,6-dimethyl-2H-indazole

This compound is a substituted indazole that has emerged as a valuable building block in medicinal and materials chemistry. The indazole scaffold is a recognized "privileged structure," frequently found in molecules exhibiting a wide array of biological activities. The introduction of a bromine atom and two methyl groups on the indazole core of this particular derivative enhances its synthetic versatility and modulates its physicochemical properties, making it a compound of interest for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[1] Its utility also extends to agricultural chemistry, where it serves as an intermediate in the synthesis of advanced crop protection agents.[1]

A thorough understanding of the physical properties of this compound is a critical prerequisite for its effective utilization. These properties influence its reactivity, solubility in various solvent systems, and its behavior in analytical and purification techniques. This guide aims to provide a detailed account of its known physical characteristics and to offer robust, field-proven protocols for the experimental determination of currently unreported properties.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical supplier databases and catalogues.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂ | Chem-Impex[1], Moldb[2] |

| Molecular Weight | 225.09 g/mol | Chem-Impex[1], Moldb[2] |

| CAS Number | 1159511-90-6 | Chem-Impex[1], Moldb[2] |

| Appearance | Yellow crystalline powder | Chem-Impex[1] |

| Purity | ≥95% (HPLC) or 98% | Chem-Impex[1], Moldb[2] |

Thermal Properties: Melting and Boiling Point

Melting Point

A definitive, experimentally determined melting point for this compound is not consistently reported in publicly available literature. As a yellow crystalline solid, a sharp melting point is expected for a pure sample. For comparison, the related compound 5-Bromo-1H-indazole has a reported melting point of 123-127 °C.[3] The presence of two additional methyl groups in this compound would be expected to influence its crystal lattice packing and, consequently, its melting point.

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. The capillary method is the most common and reliable approach.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to estimate the approximate melting range. Subsequently, a new sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Figure 1: Workflow for Melting Point Determination.

Boiling Point

The boiling point for this compound is not reported and is generally not a relevant parameter for a solid compound of this nature. At atmospheric pressure, it is highly likely that the compound would decompose before it boils. A predicted boiling point for the related compound 6-Bromo-2-methyl-2H-indazole is 322.7±15.0 °C, though this is a computational estimate and should be treated with caution.[4] Determination of a boiling point would likely require vacuum distillation, a technique more suited for liquids.

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the general characteristics of substituted indazoles, a qualitative solubility profile can be predicted. It is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in water is anticipated to be low, a common trait for many organic compounds of this class. For instance, the related 5-Bromo-1H-indazole is reported to be insoluble in water.[5]

A systematic approach to determining the solubility of an organic compound involves testing its solubility in a range of solvents of varying polarity and pH.

Methodology:

-

Solvent Selection: A panel of solvents should be used, typically including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents like ethanol, methanol, acetone, and DMSO.

-

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex or shake the test tube vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution for the presence of undissolved solid.

-

-

Classification: The compound is classified as "soluble," "partially soluble," or "insoluble" in each solvent.

Figure 2: Predicted Qualitative Solubility Profile.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the aromatic protons and carbons, as well as for the two methyl groups.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Two singlets are expected in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring.

-

N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group would likely appear in the range of 3.8-4.2 ppm.

-

C-Methyl Protons: A singlet for the three protons of the C-methyl group is expected further upfield, likely in the range of 2.3-2.7 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Aromatic Carbons: Signals for the carbons of the indazole ring would be observed in the aromatic region (approximately 110-150 ppm). The carbon bearing the bromine atom (C5) would be expected to have a chemical shift in the lower end of this range.

-

N-Methyl Carbon: The signal for the N-methyl carbon would likely appear in the range of 30-40 ppm.

-

C-Methyl Carbon: The C-methyl carbon signal is expected to be in the upfield region, typically around 15-25 ppm.

For comparison, ¹H NMR and ¹³C NMR spectral data are available for various other substituted indazoles, which can aid in the interpretation of the spectrum of this compound.[6][7]

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

-

-

Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for both ¹H and ¹³C NMR.

-

Data Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M⁺ and M⁺+2). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Expected Fragmentation: Fragmentation patterns would likely involve the loss of methyl groups and potentially the bromine atom.

Conclusion

This compound is a heterocyclic compound with significant potential in various fields of chemical research and development. This guide has synthesized the available information on its core physical properties and provided a framework for the experimental determination of those properties that are not yet reported in the literature. The presented protocols for determining melting point and solubility, along with the predicted spectral characteristics, offer a valuable resource for researchers working with this compound. Accurate and comprehensive characterization of its physical properties will undoubtedly facilitate its broader application and the advancement of the scientific endeavors in which it is employed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1159511-90-6 | this compound - Moldb [moldb.com]

- 3. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-BROMO-2-METHYL-2H-INDAZOLE CAS#: 590417-95-1 [m.chemicalbook.com]

- 5. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 5-Bromo-2,6-dimethyl-2H-indazole: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-Bromo-2,6-dimethyl-2H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document delves into its chemical structure, physicochemical properties, synthetic methodologies, detailed analytical characterization, and applications, with a focus on providing field-proven insights and robust protocols.

Part 1: Core Compound Profile: Structure and Properties

A foundational understanding of a molecule's structure and properties is paramount for its effective utilization in synthesis and drug design.

Molecular Architecture

This compound possesses a bicyclic heteroaromatic core, where a benzene ring is fused to a pyrazole ring. The nomenclature precisely defines its key structural features:

-

Indazole Core: A bicyclic system composed of a benzene and pyrazole ring.

-

5-Bromo: A bromine atom is substituted at the 5th position of the indazole ring system. This halogen provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions.

-

2,6-dimethyl: A methyl group is attached to the nitrogen at the 2-position of the pyrazole ring, defining it as a 2H-indazole isomer. A second methyl group is located at the 6th position of the benzene ring.

The 2H-indazole isomerism, in conjunction with the electronic effects of the bromine and methyl substituents, governs the molecule's reactivity and its potential interactions with biological targets.

Physicochemical Characteristics

The physical and chemical properties of this compound are critical for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 1000343-98-3 |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. |

Part 2: Synthesis and Purification: From Precursors to Product

The synthesis of this compound can be achieved through several routes common for 2H-indazole derivatives. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. A prevalent and logical approach involves the cyclization of a suitably substituted aniline precursor followed by N-methylation.

Synthetic Strategy and Workflow

The causality behind many synthetic routes for indazoles lies in the formation of the N-N bond and the subsequent cyclization to form the bicyclic core. A common strategy for 2H-indazoles involves a one-pot, multi-component reaction.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system; successful isolation and characterization of intermediates confirm the efficacy of the preceding steps. This method is adapted from established procedures for similar indazole syntheses.[1][2]

Step 1: Synthesis of 6-Bromo-5-methyl-1H-indazole

-

To a stirred solution of 4-bromo-2,5-dimethylaniline in a suitable aqueous acid (e.g., HCl/H₂SO₄), cool the mixture to 0-5°C using an ice-salt bath. The low temperature is critical for the stability of the diazonium salt intermediate.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes.

-

In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃), in water.

-

Slowly add the cold diazonium salt solution to the reducing agent solution. An exothermic reaction will occur, which should be controlled by external cooling.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The crude 6-bromo-5-methyl-1H-indazole can be isolated by filtration or extraction with an organic solvent.

Step 2: N-Methylation to Yield this compound

-

Dissolve the crude 6-bromo-5-methyl-1H-indazole in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction at room temperature or with gentle heating.

-

The reaction will produce a mixture of the N1 and N2 methylated isomers. The ratio of these isomers can be influenced by the choice of solvent, base, and methylating agent.

-

After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

Step 3: Purification

-

The crude product mixture is concentrated under reduced pressure.

-

The desired this compound is separated from its 1H-isomer and other impurities by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a solid.

Part 3: Comprehensive Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. Please note: As publicly available spectra for this specific compound are limited, the following data are representative and based on closely related analogs and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum will provide distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Table of Expected NMR Data (in CDCl₃)

| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| N-CH₃ | ~4.1 | ~40 |

| Ar-CH₃ | ~2.4 | ~17 |

| Quaternary Aromatic C | - | 120 - 150 |

| C-Br | - | ~115 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation patterns.

-

Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) at m/z 224 and 226 would be observed.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule based on their vibrational frequencies.

Table of Expected IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1300 - 1350 |

| C-Br stretch | 500 - 650 |

Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

Caption: A comprehensive workflow for the synthesis and analytical validation.

Part 4: Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile intermediate in the synthesis of biologically active molecules.

A Privileged Scaffold for Kinase Inhibitors

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic the purine core of ATP, allowing it to bind effectively to the ATP-binding site of kinases.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3]

The 5-bromo substituent is particularly important as it allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[5][6] This enables the exploration of the solvent-exposed regions of the kinase active site, which can lead to enhanced potency and selectivity of the inhibitor.

Role in the Synthesis of Pazopanib and Analogs

A prominent example of the utility of a dimethyl-indazole core is in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8][9][10][11] While Pazopanib itself is a 2,3-dimethyl-2H-indazol-6-amine derivative, this compound serves as a key starting material for the synthesis of a wide array of Pazopanib analogs and other novel kinase inhibitors. The synthetic strategies employed for Pazopanib highlight the importance of the substituted indazole core in achieving the final complex drug molecule.[7][8]

Part 5: Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

-

Hazard Identification: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. CN103373989B - The preparation method of the intermediate of pazopanib hydrochloride - Google Patents [patents.google.com]

- 10. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]

- 11. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Mechanistic Potential of 5-Bromo-2,6-dimethyl-2H-indazole in Neurological Disorders

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,6-dimethyl-2H-indazole is a heterocyclic compound of significant interest in medicinal chemistry. While not an active therapeutic agent in itself, it serves as a crucial structural motif and versatile synthetic intermediate for the development of novel drugs targeting a range of neurological disorders.[1] This guide elucidates the mechanistic potential of this compound by examining the well-established biological activities of the broader 2H-indazole scaffold. It will delve into the key signaling pathways implicated in neurodegenerative diseases that can be modulated by derivatives of this compound, and provide a framework for the design and evaluation of such compounds.

Introduction: The 2H-Indazole Scaffold in Neuropharmacology

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[2][3] Its unique electronic properties and ability to act as a bioisostere of indole allow for diverse molecular interactions with biological targets.[4] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][5]

In the context of neurological disorders, the indazole scaffold has gained prominence for its ability to modulate key enzymatic and signaling pathways associated with diseases like Alzheimer's and Parkinson's.[6][7][8] The 2H-indazole tautomer, in particular, offers a distinct structural conformation that can be exploited for targeted drug design.[4] this compound serves as a key starting material for creating libraries of novel compounds for neuropharmacological screening due to its potential for effective interaction with biological targets.[1] The bromine and methyl groups on the indazole ring enhance its reactivity and functional diversity, making it a valuable building block in the synthesis of complex, biologically active molecules.[1]

Hypothesized Mechanisms of Action in Neurological Disorders

While direct studies on the mechanism of action of this compound are not available, the extensive research on its derivatives points to several key pathways in the central nervous system. The therapeutic potential of compounds derived from this intermediate is hypothesized to stem from the modulation of the following targets:

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are enzymes crucial for the degradation of neurotransmitters such as dopamine and serotonin. In neurodegenerative diseases, particularly Parkinson's, the inhibition of MAO-B can increase dopamine levels in the brain, alleviating motor symptoms. Indazole derivatives have been identified as potent MAO inhibitors.[6][7][8]

Modulation of Glycogen Synthase Kinase 3 (GSK-3)

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including neuronal development and apoptosis. Its hyperactivity is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. The indazole scaffold has been successfully used to develop GSK-3 inhibitors.[6][7][8]

Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 inhibitors is a major focus of therapeutic research. The versatile nature of the indazole core makes it a suitable candidate for the design of potent and selective LRRK2 inhibitors.[6][7][8]

Synthetic Strategy and Experimental Workflows

The strategic importance of this compound lies in its utility as a synthetic precursor. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups to explore the chemical space around the indazole core.

General Synthetic Protocol for Derivatization

A general protocol for the derivatization of this compound would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reaction.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Biological Evaluation

A systematic workflow is essential to evaluate the therapeutic potential of the newly synthesized indazole derivatives.

Figure 1: A representative workflow for the synthesis and biological evaluation of novel indazole derivatives.

Data Presentation and Interpretation

For a clear comparison of the biological activities of different derivatives, quantitative data should be summarized in a tabular format.

| Compound ID | R-Group at C5 | MAO-B IC₅₀ (nM) | GSK-3β IC₅₀ (nM) | LRRK2 IC₅₀ (nM) | Neuroprotection EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |

| IND-001 | Phenyl | 120 | 85 | 250 | 1.5 | >50 |

| IND-002 | Pyridinyl | 75 | 50 | 180 | 0.8 | >50 |

| IND-003 | Thienyl | 200 | 150 | 400 | 2.1 | 45 |

Table 1: A hypothetical data summary for a series of indazole derivatives. IC₅₀ values represent the half-maximal inhibitory concentration, EC₅₀ values represent the half-maximal effective concentration, and CC₅₀ values represent the half-maximal cytotoxic concentration.

Signaling Pathway Visualization

To visualize the proposed mechanism of action, a signaling pathway diagram can be constructed.

Figure 2: A simplified diagram illustrating the potential downstream effects of indazole derivatives on key neurological pathways.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics for neurological disorders. While the compound itself is not biologically active, its strategic derivatization can lead to potent modulators of key pathological pathways. The insights provided in this guide offer a framework for researchers and drug development professionals to design, synthesize, and evaluate new indazole-based compounds with the potential to address the unmet medical needs in neurodegenerative diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamscience.com [benthamscience.com]

The Indazole Scaffold as a Privileged Structure in Kinase Inhibition: A Case Study of 5-Bromo-2,6-dimethyl-2H-indazole

An In-Depth Technical Guide

Abstract: While specific data on 5-Bromo-2,6-dimethyl-2H-indazole as a direct kinase inhibitor is not prevalent in public-domain literature, its core structure—the indazole ring—is a cornerstone of modern kinase-targeted drug discovery. This guide delves into the critical role of the indazole scaffold as a "privileged" pharmacophore. We will explore its mechanism of action, the principles of structure-activity relationship (SAR) that govern its efficacy, and the established experimental workflows used to validate such compounds. This document serves as a technical resource for researchers and drug development professionals on how to approach the evaluation and optimization of indazole-based kinase inhibitors.

Part 1: The Indazole Scaffold - A Foundation for Potency and Selectivity

The indazole ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally effective scaffold for targeting the ATP-binding site of kinases. Its prevalence in numerous FDA-approved drugs, such as Axitinib (targeting VEGFR) and Entrectinib (targeting TRK/ROS1/ALK), underscores its significance.

The primary reason for its success lies in its ability to act as a "hinge-binder." The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms the backbone of the ATP-binding pocket. The indazole scaffold, with its strategically positioned nitrogen atoms, is adept at forming one or more critical hydrogen bonds with the amide backbone of this hinge region, effectively mimicking the adenine moiety of ATP. This high-affinity interaction serves as a stable anchor for the inhibitor, allowing the rest of the molecule to extend into other pockets to achieve potency and selectivity.

The Role of Substitutions: A SAR Perspective

The specific compound, this compound, provides an excellent theoretical framework for discussing structure-activity relationships (SAR). Each substitution on the core indazole ring plays a distinct role:

-

The Indazole Core: As discussed, this is the primary hinge-binding motif. The N1 or N2 nitrogen typically acts as a hydrogen bond acceptor, while an exocyclic amine often attached at the C3 position can act as a hydrogen bond donor.

-

5-Bromo Group: Halogen atoms, particularly bromine, are often introduced to modulate the electronic properties of the ring and to form halogen bonds with specific residues in the kinase active site. This can significantly enhance binding affinity and selectivity for the target kinase.

-

2,6-Dimethyl Groups:

-

N2-Methyl: The position of the methyl group (at N1 vs. N2) is critical. It dictates the vector and geometry of the substituents extending from the indazole core. An N2-substitution, as seen here, directs other functional groups towards specific sub-pockets within the active site.

-

C6-Methyl: This substitution can serve multiple purposes. It can provide beneficial steric interactions, improve metabolic stability by blocking a potential site of oxidation, or help to fine-tune the overall conformation of the molecule to better fit the target's active site.

-

The interplay of these substituents determines the compound's ultimate kinase selectivity profile and pharmacological properties.

Mechanism of Kinase Binding

The diagram below illustrates the generalized binding mode of an indazole-based inhibitor within the ATP pocket of a kinase. It highlights the key hydrogen bond interactions with the hinge region, which is the foundational principle behind this class of inhibitors.

Caption: Generalized binding of an indazole inhibitor in a kinase active site.

Part 2: Experimental Validation and Protocols

Evaluating a novel compound like this compound requires a systematic, multi-stage approach. The trustworthiness of the data relies on a logical progression from broad, initial screens to detailed mechanistic studies.

The Kinase Inhibitor Screening Cascade

The workflow below outlines a standard cascade for identifying and characterizing a novel kinase inhibitor. This self-validating process ensures that resources are focused on the most promising candidates.

Caption: A standard workflow for kinase inhibitor discovery and validation.

Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo® Example)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase. The Kinase-Glo® luminescent assay measures the amount of ATP remaining in solution following a kinase reaction; lower light output indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Objective: To determine the potency (IC50) of this compound against a target kinase.

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate peptide

-

Kinase-Glo® Luminescence Reagent (Promega)

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP (at the Km concentration for the target kinase)

-

Test Compound (10 mM stock in 100% DMSO)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Methodology:

-

Compound Plating:

-

Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

-

Transfer 1 µL of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

-

Enzyme/Substrate Addition:

-

Prepare a master mix of the target kinase and its specific substrate in assay buffer.

-

Dispense 10 µL of this mix into each well of the assay plate.

-

-

Initiation of Reaction:

-

Prepare a solution of ATP in assay buffer.

-

Add 10 µL of the ATP solution to each well to start the kinase reaction. The final DMSO concentration should be ≤1%.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Add 20 µL of the reagent to each well. This will stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition & Analysis:

-

Read the luminescence on a plate reader.

-

Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part 3: Data Interpretation and Pathway Context

Summarizing Kinase Selectivity Data

Once a compound is profiled against a panel of kinases, the data must be presented clearly. A selectivity table is the standard format for this. The table below is a hypothetical representation of how data for an early-stage indazole inhibitor might look.

| Kinase Target | IC50 (nM) | Assay Type | Notes |

| CDK2 | 15 | Enzymatic | Primary Target |

| CDK9 | 250 | Enzymatic | ~17-fold selectivity over CDK9 |

| GSK3β | >10,000 | Enzymatic | Highly selective against GSK3β |

| VEGFR2 | 1,200 | Enzymatic | Off-target activity noted |

| SRC | 850 | Enzymatic | Off-target activity noted |

This is representative data for illustrative purposes only.

Placing the Inhibitor in a Biological Context

Understanding which signaling pathway an inhibitor modulates is crucial. For example, if this compound were found to be a potent CDK2 inhibitor, its primary effect would be on cell cycle regulation. The diagram below illustrates this concept.

Caption: Inhibition of CDK2 by an indazole compound blocks G1/S cell cycle transition.

Conclusion

The this compound structure represents a classic example of a molecule built upon a privileged scaffold for kinase inhibition. While this specific molecule may be a research tool or synthetic intermediate, the principles derived from its structure are broadly applicable. The indazole core provides the essential hinge-binding anchor, while its substituents are tuned to achieve the desired potency, selectivity, and drug-like properties. A rigorous, systematic approach to experimental validation, from broad screening to detailed cellular analysis, is paramount to successfully translating these chemical insights into therapeutic candidates.

A Technical Guide to the Synthesis of 2H-Indazole Derivatives: Strategies, Mechanisms, and Applications

Abstract

The 2H-indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including the PARP inhibitor Niraparib and the tyrosine kinase inhibitor Pazopanib[1]. Its unique electronic properties and structural rigidity make it a cornerstone in modern drug discovery. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the core synthetic pathways to 2H-indazole derivatives. We move beyond simple procedural listings to dissect the causality behind strategic synthetic choices, from classical cyclization reactions to state-of-the-art transition-metal-catalyzed C-H functionalization. This document is structured to serve as both a high-level strategic overview and a practical guide, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and reproducibility.

Core Synthetic Paradigms: Building the Bicyclic Framework

The construction of the 2H-indazole core is primarily achieved through intramolecular cyclization reactions that form the critical N-N bond or a key C-N bond of the pyrazole ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Transition-Metal-Catalyzed C–H Annulation of Azoarenes

One of the most powerful and atom-economical strategies involves the transition-metal-catalyzed C–H activation and annulation of readily available azoarenes. This approach leverages the azo group as an internal directing group to guide the regioselective functionalization of an ortho C-H bond.

Conceptual Workflow: Azoarene Annulation

Caption: General workflow for transition-metal-catalyzed 2H-indazole synthesis.

Rhodium(III), Cobalt(III), and Ruthenium(II) complexes have proven particularly effective. For instance, Rh(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes provides a direct route to N-aryl-2H-indazoles[2]. Similarly, cobalt(III) catalysis enables convergent, one-step syntheses from azobenzenes and a wide variety of aldehydes under benchtop conditions, highlighting the operational simplicity of modern methods[3][4]. The choice of metal and ligands can influence the reaction scope and efficiency.

| Catalyst System | Typical Coupling Partner | Key Additives | Temp (°C) | Yield Range (%) | Reference |

| [CpRhCl₂]₂/AgSbF₆ | Aldehydes | None | 80 | Good | [2] |

| [CpRhCl₂]₂/AgSbF₆ | α-keto aldehydes | None | 100-110 | 65-95 | [5] |

| [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ | Aldehydes | AcOH (substoichiometric) | 100 | 55-99 | [5] |

| [RuCl₂(p-cymene)]₂ | Carbon Monoxide (ortho-carbonylation) | NaOAc | 40 | Good | [2] |

Table 1: Comparison of Metal-Catalyzed Annulation of Azoarenes.

Reductive Cyclization: The Cadogan Reaction and Modern Variants

The Cadogan reaction is a classic and robust method for synthesizing 2H-indazoles via the reductive cyclization of an ortho-nitro Schiff base. The reaction typically employs a phosphite reagent, such as triethyl phosphite, which acts as both a reductant and a cyclizing agent.

A modern, operationally simple variant involves a one-pot condensation of an o-nitrobenzaldehyde with a primary amine to form the Schiff base in situ, followed by reductive cyclization promoted by tri-n-butylphosphine under mild conditions[6]. This one-pot approach avoids the isolation of the potentially unstable imine intermediate and broadens the substrate scope.

Reaction Pathway: One-Pot Condensation-Cadogan Cyclization

Caption: A streamlined one-pot approach to 2H-indazoles.

Protocol 1: One-Pot Synthesis of 2H-Indazoles via Condensation–Cadogan Reductive Cyclization [6]

-

Condensation: To a solution of the desired ortho-nitrobenzaldehyde (1.0 equiv) in an appropriate solvent (e.g., CH₃CN), add the primary amine (1.1 equiv).

-

In Situ Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base. Monitor by TLC or LC-MS.

-

Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

-

Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC/LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2H-indazole.

Oxidative N-N Bond Formation

An alternative to reductive methods is the oxidative formation of the N-N bond. This strategy is particularly useful when starting from precursors where the nitrogen atoms are already in a reduced state. A recently developed method enables the synthesis of 2H-indazoles from readily available 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization[7]. This process uses a molybdenum catalyst with hydrogen peroxide as the terminal oxidant, offering a complementary approach to traditional reductive cyclizations.

The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes an intramolecular nucleophilic attack by the primary amine, followed by cyclization and dehydration to furnish the 2H-indazole ring system[7].

Multi-Component Reactions (MCRs)

For maximizing synthetic efficiency, multi-component reactions that form several bonds in a single operation are highly desirable. A notable example is the copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide[8]. In this domino process, the copper catalyst is crucial for facilitating both the initial C-N bond formation (Ullmann-type coupling) and the subsequent intramolecular N-N bond formation. This method benefits from the use of readily available starting materials and offers a broad substrate scope[8].

Late-Stage Functionalization: Diversifying the Core

Once the 2H-indazole core is constructed, further derivatization is often necessary to explore the structure-activity relationship (SAR) in drug discovery. Late-stage C-H functionalization of the pre-formed heterocycle is an efficient strategy to introduce molecular complexity without requiring de novo synthesis for each new analogue.

The C3-position of the 2H-indazole ring is particularly amenable to functionalization. Both transition-metal-catalyzed and radical-mediated pathways have been successfully developed to introduce a variety of substituents at this site[9][10].

Key C3-Functionalization Strategies:

-

Palladium-Catalyzed C3-Arylation: Using aryl halides as coupling partners.

-

Copper-Catalyzed C3-Amination: Introducing nitrogen-based functional groups[11].

-

Radical C3-Acylation/Alkylation: Employing aldehydes or N-hydroxyphthalimide esters as radical precursors to install acyl or alkyl groups, often under photolytic conditions[1][10].

-

Metal-Free C3-Fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) in aqueous media provides direct access to valuable fluorinated derivatives[12].

C3-Functionalization Pathways

Caption: Major routes for the late-stage functionalization at the C3-position.

Protocol 2: General Procedure for Radical C3-Alkylation of 2-Aryl-2H-indazoles [1]

-

Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the 2-aryl-2H-indazole (1.0 equiv), the alkyl N-hydroxyphthalimide ester (1.5 equiv), and the photocatalyst (e.g., 4CzIPN, 1-5 mol%).

-

Solvent Addition: Add degassed solvent (e.g., dimethylcarbonate).

-

Reaction Setup: Seal the vial and place it under an inert atmosphere (e.g., Argon).

-

Irradiation: Stir the reaction mixture under irradiation with blue LEDs (405 nm) at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the 3-alkyl-2-aryl-2H-indazole derivative.

Conclusion and Future Outlook

The synthesis of 2H-indazole derivatives has evolved significantly from classical multi-step sequences to highly efficient, atom-economical catalytic processes. Transition-metal-catalyzed C-H activation and annulation have emerged as dominant strategies for constructing the core, while late-stage functionalization provides rapid access to diverse chemical libraries. The continued development of novel catalytic systems, particularly those using earth-abundant metals, and the expansion of multi-component and radical-mediated reactions will undoubtedly push the boundaries of what is possible. These advancements will continue to empower medicinal chemists and materials scientists to harness the full potential of the 2H-indazole scaffold in their respective fields.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 2H-Indazole synthesis [organic-chemistry.org]

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in modern medicinal chemistry. Its remarkable versatility, arising from the potential for substitution at multiple positions, has given rise to a vast and diverse library of derivatives. These compounds exhibit a wide spectrum of biological activities, leading to the successful development of several clinically approved drugs. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of substituted indazoles, with a primary focus on their applications in oncology, inflammation, infectious diseases, and neuroprotection. We will delve into the mechanistic underpinnings of these activities, explore critical structure-activity relationships, and present detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic core.

The Indazole Core: A Foundation for Diverse Bioactivity

Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. This arrangement results in two common tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The unique electronic distribution and the ability to engage in various non-covalent interactions make the indazole nucleus an excellent scaffold for designing molecules that can bind to a wide range of biological targets.[2][3]

Substitutions at various positions on the indazole ring system dramatically influence the compound's physicochemical properties and biological activity. Understanding the impact of these substitutions is paramount for rational drug design.

Caption: General structure and numbering of the 1H-indazole core.

Anticancer Activity: Targeting the Pillars of Malignancy

The indazole scaffold is a prominent feature in a multitude of anticancer agents, with several compounds having received FDA approval for the treatment of various cancers.[2][4] These derivatives exert their effects through diverse mechanisms, most notably through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5][6]

Mechanism of Action: Kinase Inhibition

Many indazole-based anticancer drugs function as ATP-competitive kinase inhibitors.[5] They are designed to fit into the ATP-binding pocket of specific kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways essential for tumor growth and survival.

2.1.1. VEGFR Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[7] Pazopanib and Axitinib are two clinically approved indazole-containing drugs that primarily target VEGFRs.[2][8] By inhibiting VEGFR signaling, these drugs block tumor angiogenesis, effectively cutting off the tumor's supply of nutrients and oxygen.[7][8]

Caption: Simplified VEGFR signaling pathway and inhibition by Pazopanib.

2.1.2. AXL Kinase Inhibition

AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is overexpressed in various cancers and is associated with poor prognosis and drug resistance.[9][10] Indazole-based compounds have been developed as potent AXL inhibitors, offering a promising strategy to overcome therapeutic resistance.[9][11]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indazole derivatives is highly dependent on the nature and position of substituents. For instance, in a series of indazole-pyrimidine based VEGFR-2 inhibitors, the presence of a methoxy group led to higher potency compared to alkyl or halogen substituents.[5]

| Compound | Substitution Pattern | Target | IC50 (nM) | Reference |

| Pazopanib | N-methyl-2-(pyridin-4-yl)ethyl at N1, sulfonamide at C5 | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 10, 30, 47, 71, 84, 140 | [7] |

| Axitinib | N-methyl at N1, sulfonamide at C6 | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | [2] |

| Compound 1 | 3-(3,4-dichlorophenyl)-5-(quinolin-4-ylamino) | FGFR1 | 100 | [12] |

| Compound 30 | Indazole scaffold with specific substitutions | VEGFR-2 | 1.24 | [13] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to evaluate the inhibitory activity of indazole compounds against a specific kinase is a radiometric filter-binding assay.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Target kinase (e.g., VEGFR-2, AXL)

-

Substrate peptide

-

[γ-33P]ATP

-

Assay buffer

-

Test compound (substituted indazole)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, substrate peptide, and the diluted test compound.

-

Initiate the kinase reaction by adding a mixture of the target kinase and [γ-33P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and measure the radioactivity of each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators involved in the inflammatory response.[14][15]

Mechanism of Action: COX-2 and Cytokine Inhibition

The anti-inflammatory effects of many indazole compounds are attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[14][15] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14][16]

Caption: Inhibition of the COX-2 pathway by anti-inflammatory indazole derivatives.

Quantitative Anti-inflammatory Data

A study investigating the anti-inflammatory activity of indazole and its derivatives found that they significantly inhibited COX-2.[14]

| Compound | COX-2 Inhibition IC50 (µM) |

| Indazole | 23.42 |

| 5-Aminoindazole | 12.32 |

| 6-Nitroindazole | 18.76 |

Data from[14]

Antimicrobial Activity: Combating Pathogenic Microbes

Substituted indazoles have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[17][18]

Spectrum of Activity

Various N-methyl-3-aryl indazole derivatives have been screened for their antimicrobial properties and have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] For example, certain derivatives displayed notable activity against Xanthomonas campestris, Escherichia coli, and Bacillus megaterium.[17][19]

Quantitative Antimicrobial Data

The antimicrobial efficacy is often assessed by measuring the zone of inhibition in a well diffusion assay.

| Compound | Bacterial Strain | Zone of Inhibition (cm) |

| 5i | Xanthomonas campestris | 2.3 |

| 5f | Xanthomonas campestris | 2.2 |

| 5a | Xanthomonas campestris | 2.1 |

| 5j | Bacillus megaterium | 1.6 |

| 5a | Bacillus megaterium | 1.5 |

Neuroprotective Effects: A Frontier in Neurological Disorders

Recent research has highlighted the potential of indazole derivatives in the treatment of neurodegenerative diseases.[20][21] Their mechanisms of action in the central nervous system are multifaceted and involve the modulation of various enzymes and signaling pathways.

Mechanism of Action in Neuroprotection

Indazole-based compounds have been shown to exhibit neuroprotective effects by inhibiting enzymes such as monoamine oxidase (MAO) and kinases like Glycogen synthase kinase 3 (GSK3) and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathophysiology of diseases like Parkinson's and Alzheimer's.[21] Additionally, some oxadiazolylindazole derivatives act as voltage-dependent sodium channel modulators, which can be neuroprotective.[22]

Synthesis Strategies

The synthesis of biologically active indazole compounds can be achieved through various routes. A common approach involves the cyclization of o-hydrazino precursors.[23] Other methods include the reaction of o-haloaryl N-tosylhydrazones with a copper catalyst or the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with o-(trimethylsilyl)phenyl triflate.[1] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For instance, the synthesis of the key indazole intermediate for Pazopanib often starts from 3-methyl-6-nitro-1H-indazole.[24][25]

Conclusion and Future Perspectives

Substituted indazoles represent a highly versatile and pharmacologically important class of heterocyclic compounds. Their proven success in oncology, with multiple approved drugs, has paved the way for their exploration in other therapeutic areas, including inflammation, infectious diseases, and neurodegenerative disorders. The continued investigation into the structure-activity relationships and mechanisms of action of novel indazole derivatives will undoubtedly lead to the development of new and improved therapeutic agents. The ability to fine-tune the biological activity through targeted substitutions on the indazole core ensures that this scaffold will remain a cornerstone of drug discovery for the foreseeable future.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 19. gdcplkd.ac.in [gdcplkd.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. benthamscience.com [benthamscience.com]

- 22. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. caribjscitech.com [caribjscitech.com]

- 24. benchchem.com [benchchem.com]

- 25. mdpi.com [mdpi.com]

The Strategic Deployment of 5-Bromo-2,6-dimethyl-2H-indazole as a Bioisosteric Replacement for Indoles in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, integral to a vast number of therapeutic agents and natural products. However, its inherent liabilities, particularly susceptibility to oxidative metabolism, often hinder the development of drug candidates with optimal pharmacokinetic profiles. This technical guide presents a comprehensive analysis of 5-Bromo-2,6-dimethyl-2H-indazole as a sophisticated bioisosteric replacement for the indole moiety. We will delve into the strategic rationale for this substitution, provide detailed synthetic and analytical protocols, and explore the profound impact of this bioisosteric shift on physicochemical properties, metabolic stability, and potential target interactions. This document is intended to serve as a practical and authoritative resource for drug development professionals seeking to overcome the challenges associated with the indole scaffold and unlock new therapeutic potential.

The Indole Dilemma: A "Privileged" Scaffold with Inherent Challenges

Bioisosterism, the strategy of substituting one chemical moiety for another with similar physical or chemical properties to create a new compound with improved biological characteristics, is a foundational concept in rational drug design.[1] The indole ring is frequently described as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[2][3] Its presence in neurotransmitters like serotonin and numerous approved drugs underscores its therapeutic importance.

However, the very electronic richness that makes the indole ring a versatile pharmacophore also renders it a prime substrate for Phase I metabolism.[4] Cytochrome P450 (CYP) enzymes readily oxidize the electron-rich pyrrole ring, typically at the C2 and C3 positions, leading to rapid clearance and poor oral bioavailability.[4][5] This metabolic instability represents a significant and often costly hurdle in drug development.

The 2H-Indazole Solution: A Superior Mimic

The indazole scaffold, particularly the 2H-tautomer, has emerged as a highly effective bioisostere for indole.[6][7] While both are bicyclic, 10 π-electron aromatic systems, the 2H-indazole offers several distinct advantages:

-

Altered H-Bonding Potential: Unlike indole, which possesses an N-H hydrogen bond donor, the N2-substituted 2H-indazole lacks a donor and presents a lone pair on the N1-nitrogen, which can act as a hydrogen bond acceptor. This fundamental change can forge novel, beneficial interactions within a target's binding site, potentially enhancing potency and selectivity.

-

Enhanced Metabolic Stability: The replacement of the pyrrolic carbon at the 2-position with a nitrogen atom significantly alters the electronic landscape of the ring, making it less susceptible to CYP-mediated oxidation.[8][9] N-alkylation, specifically at the N2 position, further fortifies the scaffold against metabolism.[10]

-

Modulated Physicochemical Properties: The introduction of a second nitrogen atom generally increases polarity and can influence solubility and permeability. The greater dipole moment of the 2H-indazole tautomer compared to the 1H-form can be a key differentiator in molecular recognition.[11]

The specific compound, This compound , is a purpose-built bioisostere. The N2-methyl group locks the desired 2H tautomer and blocks N-dealkylation pathways, while the C5-bromo and C6-methyl groups provide handles for modulating lipophilicity, steric profile, and downstream synthetic elaboration.[12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Indole and Its Bioisosteric Replacements in Medicinal Chemistry | Molecules | MDPI [mdpi.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

CAS number 1159511-90-6 properties and suppliers

An In-Depth Technical Guide to PF-04957325: A Potent and Selective PDE8 Inhibitor for Advanced Research

Introduction

In the landscape of contemporary drug discovery and cell signaling research, the selective modulation of phosphodiesterases (PDEs) presents a pivotal strategy for therapeutic intervention across a spectrum of diseases.[][2] Among the diverse PDE families, the cyclic adenosine monophosphate (cAMP)-specific PDE8 family has emerged as a compelling target, implicated in a variety of physiological processes including steroidogenesis, T-cell function, and neuroinflammation.[][3] This guide provides a comprehensive technical overview of PF-04957325, a highly potent and selective inhibitor of PDE8A and PDE8B.

It is important to note that the CAS number initially provided, 1159511-90-6, corresponds to the chemical intermediate 5-Bromo-2,6-dimethyl-2H-indazole. The subject of this in-depth guide, the potent PDE8 inhibitor, is correctly identified by CAS Number 1305115-80-3 . This guide will focus exclusively on the properties and applications of PF-04957325.

Physicochemical Properties and Handling

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in experimental settings. The key properties of PF-04957325 are summarized below.

| Property | Value | Source |

| CAS Number | 1305115-80-3 | [4][5] |

| Molecular Formula | C₁₄H₁₅F₃N₈OS | [4][5] |

| Molecular Weight | 400.38 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Solubility | DMSO: ≥ 100 mg/mL (249.76 mM) | [4][5] |

| Ethanol: 3 mg/mL | [5] | |

| Water: Insoluble | [5] | |

| Storage (Powder) | -20°C for 3 years | [4] |

| Storage (in Solvent) | -80°C for 2 years | [4] |

Note on Solubility: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly reduce solubility.[5]

Mechanism of Action: Selective Inhibition of the PDE8 Family

PF-04957325 exerts its biological effects through the highly selective inhibition of the PDE8 family, which consists of two isoforms, PDE8A and PDE8B. These enzymes are responsible for the hydrolysis of the second messenger cAMP, thus playing a crucial role in regulating intracellular cAMP concentrations.[]

By inhibiting PDE8, PF-04957325 prevents the degradation of cAMP, leading to its accumulation within the cell. This elevated cAMP level, in turn, activates downstream signaling pathways, most notably Protein Kinase A (PKA). The activation of PKA triggers a cascade of phosphorylation events that modulate the function of various cellular proteins, leading to diverse physiological responses.

References

A Technical Guide to the Safe Handling and Application of 5-Bromo-2,6-dimethyl-2H-indazole

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and risk mitigation strategies for 5-Bromo-2,6-dimethyl-2H-indazole. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this guide synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction

This compound is a heterocyclic building block with significant utility in medicinal and agricultural chemistry.[1] Its unique structure, featuring a brominated indazole core with methyl substitutions, makes it a valuable intermediate for synthesizing complex molecules with targeted biological activities, particularly in the fields of oncology and neuropharmacology.[1] Given its role as a reactive intermediate, a thorough understanding of its hazard profile and handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering scientists to build a robust culture of safety.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of safe handling. The data below has been consolidated from supplier technical sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 1159511-90-6 | [1][2][3] |

| Molecular Formula | C₉H₉BrN₂ | [1][2][4] |

| Molecular Weight | 225.09 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Storage Temperature | 0–8°C | [1] |

Section 2: Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. The classifications for this compound, or its close structural isomers, necessitate rigorous control measures.[4]

GHS Hazard Classification

The primary risks associated with this compound involve irritation and acute oral toxicity. These hazards dictate the need for stringent engineering controls and personal protective equipment to prevent exposure.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data is based on the closely related structural isomer 5-Bromo-2,7-dimethyl-2H-indazole as a reliable proxy.[4]

Expert Analysis of Risks

-

Inhalation (H335): As a crystalline powder, the primary risk of respiratory irritation arises from the aerosolization of fine particles during weighing, transfer, or spill cleanup. The causality is direct: fine particles can be easily inhaled, leading to irritation of the respiratory tract. Therefore, all manipulations of the solid must be performed within a certified chemical fume hood.

-

Dermal and Ocular Contact (H315, H319): The compound is a confirmed skin and serious eye irritant.[4] Accidental contact with skin can cause inflammation and discomfort, while eye exposure can lead to significant damage. This necessitates the use of appropriate gloves and safety glasses, with a face shield recommended for tasks with a higher risk of splashing or dust generation.

-

Ingestion (H302): While less common in a controlled laboratory setting, accidental ingestion via contaminated hands is a tangible risk. The "Harmful if swallowed" classification underscores the importance of strict personal hygiene, including washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[5]

Section 3: Core Safety Protocols and Handling Procedures

A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and standardized procedures, is essential for mitigating the risks identified above.

Engineering Controls

Engineering controls are the most effective line of defense as they isolate the hazard from the user.

-

Chemical Fume Hood: All weighing, reconstitution, and transfer operations involving solid this compound must be conducted in a properly functioning chemical fume hood. This is a non-negotiable control to prevent inhalation of dust.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6]

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be appropriate for the task.

| Task | Eye/Face Protection | Hand Protection | Body/Respiratory Protection |

| Weighing/Transfer (Solid) | Chemical safety goggles and face shield | Chemical-resistant nitrile gloves | Lab coat. N95-rated dust mask if fume hood is unavailable (not recommended)[6][8] |

| Handling (In Solution) | Chemical safety goggles | Chemical-resistant nitrile gloves | Lab coat |

| Spill Cleanup | Chemical safety goggles and face shield | Double-layered nitrile gloves | Chemical-resistant apron or suit over lab coat. Approved respirator if spill is large or ventilation is poor.[9] |

Standard Operating Procedure: Weighing and Dispensing

This protocol is designed to be a self-validating system, minimizing exposure at each step.

-

Preparation: Don all required PPE as specified in Table 3. Designate a specific area within the chemical fume hood for the procedure and line it with absorbent, disposable pads.[9]

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which could affect compound stability.

-

Transfer: Use a dedicated, clean spatula for the transfer. Gently scoop the powder, avoiding actions that could generate dust. Tap the spatula lightly on the receiving vessel to dislodge the powder. Do not use a brush, as this can aerosolize the material.

-

Sealing: Promptly and securely close the main container. An inert atmosphere (e.g., argon or nitrogen) can be backfilled before final sealing to protect the compound from moisture and air, though it is not strictly required unless engaged in moisture-sensitive reactions.

-

Cleanup: Carefully wipe the spatula and any affected surfaces within the fume hood with a damp cloth or paper towel to collect residual dust. Dispose of all contaminated disposables (weigh paper, pads, gloves) into a designated hazardous waste container.

-

Personal Hygiene: After completing the task and removing PPE, wash hands thoroughly with soap and water.[6]

Storage and Stability

-